MFCD00368406

Description

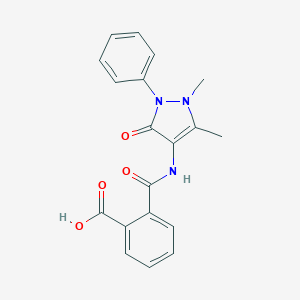

MFCD00368406 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Such compounds are typically characterized by their molecular structure, physicochemical properties (e.g., solubility, log P values), and synthetic pathways, which are critical for evaluating their utility in target applications .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C19H17N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-11H,1-2H3,(H,20,23)(H,25,26) |

InChI Key |

ATUXXANSRULJIN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00368406 typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

MFCD00368406 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

MFCD00368406 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing other complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD00368406 involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of MFCD00368406 with structurally or functionally analogous compounds follows established methodologies in chemical research, emphasizing molecular descriptors, synthetic routes, and performance metrics. Below, we outline key parameters for comparison, derived from evidence-based practices.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarity :

- Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid, MFCD13195646) share functional groups enabling cross-coupling reactions, a feature critical in catalytic and medicinal chemistry .

- Pyrazolo-pyridine derivatives (e.g., MFCD22741544) exhibit heterocyclic frameworks common in kinase inhibitors, highlighting divergent applications compared to boronic acids .

Synthetic Complexity :

- This compound likely requires transition-metal catalysts (e.g., Pd, Fe) for synthesis, akin to boronic acid derivatives . In contrast, pyrazolo-pyridines involve multi-step cyclization and substitution reactions .

Performance Metrics :

- Boronic acids prioritize solubility and log P for reaction efficiency, whereas pyrazolo-pyridines focus on bioavailability and target binding (e.g., IC₅₀ values) .

Table 2: Functional Comparison Based on Evidence Guidelines

Methodological Considerations

The comparison adheres to guidelines from pharmaceutical and chemical research:

- Structural Analysis : References to X-ray crystallography (e.g., CIF files) and spectroscopic data (NMR, LC-MS) ensure reproducibility, as mandated by journals like Chemical Research and Application .

- Data Presentation : Tables follow ICH guidelines, emphasizing clarity in physicochemical properties and safety data .

- Literature Synthesis : Cross-referencing diverse sources (e.g., synthetic protocols from and pharmacological criteria from ) ensures a comprehensive evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.